tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate

Description

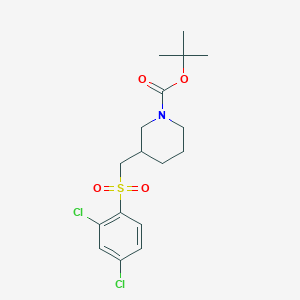

Chemical Structure: This compound (CAS: 1353958-55-0) features a piperidine ring with a tert-butyl carbamate (Boc) group at position 1 and a (2,4-dichlorophenyl)sulfonylmethyl substituent at position 2.

Purification typically involves column chromatography, yielding >95% purity .

Applications:

Primarily used as a pharmaceutical intermediate, it serves in the development of kinase inhibitors, bromodomain inhibitors, and chiral stationary phases for HPLC .

Properties

IUPAC Name |

tert-butyl 3-[(2,4-dichlorophenyl)sulfonylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23Cl2NO4S/c1-17(2,3)24-16(21)20-8-4-5-12(10-20)11-25(22,23)15-7-6-13(18)9-14(15)19/h6-7,9,12H,4-5,8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMGYGOOBUEQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl carbamate derivative. Subsequently, the dichlorophenyl sulfonyl group is introduced through a sulfonylation reaction using 2,4-dichlorobenzenesulfonyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety. The choice of solvents, temperature, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Piperidinone derivatives.

Reduction: Sulfides.

Substitution: Substituted piperidines and sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

Research indicates that compounds similar to tert-butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate exhibit various biological activities, including anticancer and antimicrobial properties. Studies have shown that modifications of the piperidine ring can enhance biological activity, making this compound a candidate for further pharmacological exploration .

Structure-Activity Relationship (SAR)

The presence of the sulfonylmethyl group and the dichlorophenyl moiety may influence the compound's interaction with biological targets. Investigations into SAR can provide insights into how structural changes affect efficacy and safety profiles. For example, related compounds have been noted for their potential anticancer properties and are being studied for their mechanisms of action against specific cancer cell lines .

Biological Studies

Interaction Studies

Understanding how this compound interacts with biological systems is crucial. Interaction studies can elucidate its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (biological effects) in various cellular environments. Such studies can help identify potential therapeutic applications or toxicological concerns associated with the compound .

Synthesis and Modification

Synthetic Pathways

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization with sulfonylmethyl and tert-butyl groups. Researchers are exploring various synthetic routes to optimize yield and purity while minimizing environmental impact .

Modification for Enhanced Activity

Chemical modifications can lead to derivatives with improved biological activity or selectivity. For instance, altering the position of substituents on the piperidine ring has been shown to affect the compound's activity profile significantly.

Future Research Directions

Ongoing research is focused on elucidating the mechanisms by which this compound exerts its effects in biological systems. Investigating its interactions at the molecular level could pave the way for developing novel therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Biological Activity

Chemical Identity

tert-Butyl 3-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate, also known by its CAS number 1417793-23-7, is a synthetic organic compound characterized by the molecular formula CHClNOS and a molecular weight of approximately 408.34 g/mol. It features a piperidine structure with a tert-butyl group and a sulfonylmethyl moiety attached to a dichlorophenyl ring, making it an interesting candidate for biological activity studies .

The biological activity of this compound primarily revolves around its potential interactions with various biological targets. Its sulfonamide and piperidine functionalities suggest that it may exhibit significant pharmacological properties, including:

- Dopamine Receptor Modulation : Similar compounds have shown activity as dopamine receptor agonists, particularly at the D3 subtype. This suggests potential applications in treating neuropsychiatric disorders .

- Antimicrobial Properties : The structural features may confer antimicrobial activity, as seen in related compounds that target bacterial growth, including Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

A comparative analysis of structurally related compounds reveals insights into the biological activity of this compound:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| tert-butyl 4-(((2,4-dichlorophenyl)sulfonyl)methyl)piperidine-1-carboxylate | CHClNOS | Potential anticancer properties | Different position of substituents on piperidine |

| tert-butyl 3-(((2,4-dichlorophenyl)thio)methyl)piperidine-1-carboxylate | CHClNOS | Antimicrobial activity | Contains thioether instead of sulfonamide |

| tert-butyl 4-methylpiperidine-1,4-dicarboxylate | CHNO | Neurological effects | Dicarboxylic structure enhances solubility |

This table illustrates how variations in substituents can significantly impact biological activity and therapeutic potential.

Case Studies

Recent research highlights the potential of similar compounds in various therapeutic contexts:

- Dopamine Receptor Agonists : A study focused on optimizing a related compound (ML417), which demonstrated selective agonism at the D3 dopamine receptor, leading to neuroprotective effects against dopaminergic neuron degeneration . This raises the possibility that this compound could exhibit similar neuroprotective properties.

- Antimicrobial Screening : In high-throughput screening assays against a library of compounds, derivatives of piperidine structures showed significant inhibition against Mycobacterium tuberculosis. The structural characteristics of this compound may provide a scaffold for further development in antimicrobial therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.